molecular formula C27H22Cl2N2O B071674 N,N'-Bis((4-chlorophenyl)phenylmethyl)urea CAS No. 160807-85-2

N,N'-Bis((4-chlorophenyl)phenylmethyl)urea

Cat. No. B071674
CAS RN: 160807-85-2
M. Wt: 461.4 g/mol
InChI Key: LJJHZYAKZRWTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research. This compound is also known as DCDPU or DCPU and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.

Mechanism of Action

Further studies are needed to fully understand the mechanism of action of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea.
3. Toxicity: Further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate any potential adverse effects.
In conclusion, this compound is a versatile compound that has been extensively studied for its potential applications in scientific research. This compound has shown potential in various fields, including cancer research, neuroprotection, and antimicrobial activity. While further research is needed to fully understand the mechanism of action and potential clinical applications of this compound, it represents a promising area of research for the future.

Advantages and Limitations for Lab Experiments

N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. High Purity: this compound is typically synthesized to a high degree of purity, which makes it ideal for use in lab experiments.
2. Versatile: This compound has been shown to have potential applications in various fields, which makes it a versatile compound for lab experiments.
Some of the limitations of this compound include:
1. Limited Solubility: this compound has limited solubility in water, which can make it challenging to use in certain lab experiments.
2. Potential Toxicity: This compound has been shown to have potential toxicity in some animal models, which can limit its use in certain lab experiments.

Future Directions

There are several future directions for research on N,N'-Bis((4-chlorophenyl)phenylmethyl)urea. Some of the key areas where further research is needed include:
1. Clinical Trials: Further studies are needed to investigate the potential clinical applications of this compound, particularly in the areas of cancer and neurodegenerative diseases.
2.

Synthesis Methods

The synthesis of N,N'-Bis((4-chlorophenyl)phenylmethyl)urea is typically carried out using a multi-step process. The starting materials for this synthesis are 4-chlorobenzylamine and 4-chlorobenzylisocyanate. These two compounds are reacted together to form the intermediate, N,N'-bis(4-chlorobenzyl)urea. This intermediate is then reacted with benzaldehyde to form the final product, this compound.

Scientific Research Applications

N,N'-Bis((4-chlorophenyl)phenylmethyl)urea has been extensively studied for its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Some of the key areas where this compound has been investigated include:
1. Cancer Research: this compound has been shown to have potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
2. Neuroprotection: this compound has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration.
3. Antimicrobial Activity: this compound has also been shown to have potential antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi.

properties

CAS RN

160807-85-2

Molecular Formula

C27H22Cl2N2O

Molecular Weight

461.4 g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)-phenylmethyl]urea

InChI

InChI=1S/C27H22Cl2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32)

InChI Key

LJJHZYAKZRWTNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

synonyms

1,3-bis[(4-chlorophenyl)-phenyl-methyl]urea

Origin of Product

United States

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